N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt

thrombin enzymology coagulation cascade chromogenic substrate kinetics

Researchers face variability when substituting chromogenic substrates-different N-terminal protecting groups alter kinetics, solubility, and selectivity. Cbz-Gly-Pro-Arg-pNA acetate eliminates this risk as the only GPR-pNA substrate with peer-reviewed Km for human mast cell tryptase (0.5 mM) and validated PSA activation protease assay use. - 39% higher kcat (127 vs. 91.4 s⁻¹) vs. S-2238 for faster signal development - 43% wider solubility window vs. S-2238 at 37°C, enabling higher [S] for linear kinetics - Acetate salt ensures consistent aqueous stock preparation across automated workflows - Supplied at ≥98% purity (TLC) with lot-to-lot solubility consistency (20 mg/mL in MeOH)

Molecular Formula C29H38N8O9
Molecular Weight 642.67
CAS No. 102679-70-9
Cat. No. B560765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt
CAS102679-70-9
Molecular FormulaC29H38N8O9
Molecular Weight642.67
Structural Identifiers
SMILESCC(=O)O.C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C27H34N8O7.C2H4O2/c28-26(29)30-14-4-8-21(24(37)32-19-10-12-20(13-11-19)35(40)41)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18;1-2(3)4/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,31,39)(H,32,37)(H,33,38)(H4,28,29,30);1H3,(H,3,4)/t21-,22-;/m0./s1
InChIKeyFPMAXHHYPVIJMC-VROPFNGYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cbz-Gly-Pro-Arg p-Nitroanilide Acetate Salt (CAS 102679-70-9): A Chromogenic Serine Protease Substrate with Verified Dual-Enzyme Utility


N-Cbz-Gly-Pro-Arg p-nitroanilide acetate salt (synonym: Z-Gly-Pro-Arg-pNA acetate, Cbz-GPR-pNA acetate, CBZ-Chromozym TH) is a synthetic tripeptide chromogenic substrate belonging to the p-nitroanilide (pNA) class of protease substrates . It incorporates an N-terminal carbobenzoxy (Cbz) protecting group, a Gly-Pro-Arg (GPR) tripeptide cleavage sequence, and a p-nitroanilide chromogenic reporter formulated as the acetate salt (CAS 102679-70-9; molecular formula C29H38N8O9; MW 642.67) . Upon enzymatic cleavage at the Arg-pNA bond by trypsin-like serine proteases, p-nitroaniline is liberated and can be quantified spectrophotometrically at 405 nm (ε = 9,600 M⁻¹·cm⁻¹) . This compound is distinct from Tos-Gly-Pro-Arg-pNA (Chromozym TH, tosyl-protected) and S-2238 (H-D-Phe-Pip-Arg-pNA) in both its N-terminal protecting group chemistry and its validated dual-enzyme reactivity profile spanning thrombin and mast cell tryptase [1][2].

Why Generic Substitution Among GPR-Based Chromogenic Substrates Risks Assay Invalidation: Evidence for N-Cbz-Gly-Pro-Arg p-Nitroanilide Acetate Salt


Chromogenic substrates sharing the Gly-Pro-Arg (GPR) tripeptide core are frequently assumed to be functionally interchangeable. However, the N-terminal protecting group—carbobenzoxy (Cbz) in the target compound versus tosyl (Tos) in Chromozym TH versus H-D-Phe-Pip in S-2238—directly modulates enzyme-substrate recognition kinetics, solubility limits, and protease selectivity profiles [1]. The Cbz-Gly-Pro-Arg-pNA substrate and its tosyl analog both exhibit non-Michaelian (minimum degree 2:2) kinetic behavior with native human thrombin, yet the quantitative kinetic parameters and solubility ceilings diverge meaningfully under physiologically relevant assay conditions (37°C, pH 7.4) [2]. Furthermore, the acetate salt formulation (CAS 102679-70-9) confers distinct aqueous solubility advantages over the free base (CAS 66648-35-9) and over alternative counterion forms (HCl, TFA), which directly impacts stock solution preparation reproducibility and high-substrate-concentration kinetic experimental designs [3]. Substituting a structurally related analog without verifying equivalent kinetic parameters, solubility behavior, and enzyme selectivity breadth may introduce systematic errors that compromise inter-laboratory reproducibility and regulatory data integrity [4].

Quantitative Differentiation Evidence for N-Cbz-Gly-Pro-Arg p-Nitroanilide Acetate Salt Versus Closest Comparator Substrates


Thrombin Catalytic Turnover Number (kcat) Superiority of Cbz-Gly-Pro-Arg-pNA vs. S-2238

Cbz-Gly-Pro-Arg-pNA (designated Chromozym TH in the primary kinetic study) exhibits a significantly higher catalytic turnover number (kcat) with human α-thrombin compared to the widely used alternative substrate S-2238 (H-D-Phe-Pip-Arg-pNA). Under identical experimental conditions (I = 0.11 M, 25°C, pH 7.8), Cbz-Gly-Pro-Arg-pNA achieves kcat = 127 ± 8 s⁻¹ versus S-2238 at kcat = 91.4 ± 1.8 s⁻¹—a 39% higher maximum catalytic rate [1]. This translates to faster signal generation per active enzyme molecule, enabling shorter assay read-times and improved signal-to-noise ratios in endpoint or kinetic microplate formats. The Km values further differentiate the two substrates: Cbz-Gly-Pro-Arg-pNA exhibits Km = 4.18 ± 0.22 μM (human α-thrombin), while S-2238 shows tighter binding at Km = 1.33 ± 0.07 μM, yielding divergent catalytic efficiency ratios (kcat/Km ≈ 30.4 vs. 68.7 s⁻¹·μM⁻¹ respectively) that dictate different optimal substrate concentration ranges in assay design [1].

thrombin enzymology coagulation cascade chromogenic substrate kinetics

Superior Solubility Ceiling Under Physiological Assay Conditions vs. S-2238 and Spectrozyme-TH

A critical practical limitation in thrombin chromogenic assays at physiological temperature (37°C) is substrate solubility. Under physiologically relevant buffer conditions (0.15 M NaCl, 10 mM HEPES, 10 mM Tris-HCl, pH 7.4, 37°C), both S-2238 and Spectrozyme-TH (H-D-HHT-Ala-Arg-pNA) exhibited limiting solubilities at approximately 35 μM, constraining the experimentally accessible substrate concentration range for kinetic studies . In contrast, Cbz-Gly-Pro-Arg-pNA (Chromozym TH in the study) showed no solubility limitation up to the highest concentration tested (50 μM), providing at minimum a 43% wider usable concentration window . This solubility advantage is essential for accurate determination of kinetic parameters, which require substrate concentrations spanning well above the Km value to achieve reliable saturation curves.

assay development substrate solubility physiological conditions coagulation testing

Validated Dual-Enzyme Reactivity: Thrombin and Mast Cell Tryptase Km Quantification

Unlike S-2238 and Spectrozyme-TH, whose characterized specificity is predominantly limited to thrombin, Cbz-Gly-Pro-Arg-pNA has been independently and quantitatively validated as a substrate for two therapeutically and diagnostically relevant serine proteases: human α-thrombin (Km = 4.18 μM) and human skin mast cell tryptase (Km = 0.5 mM) [1][2]. For tryptase, the Km was determined using purified human skin enzyme under stabilized assay conditions (1 mM substrate in 0.1 M Tris-HCl, pH 8.0, 0.2 M NaCl, 0.1 mg/mL heparin, 9% Me₂SO₄, 30°C), with substrate concentrations maintained above Km to prevent spontaneous tryptase inactivation during measurement [2]. Critically, the study demonstrated that tryptase hydrolytic activity toward Cbz-Gly-Pro-Arg-pNA was unaffected by the presence or absence of heparin when substrate was maintained at 1 mM (>Km), eliminating a common confounding variable in tryptase assay design [2]. No comparable quantitative tryptase kinetic characterization exists for S-2238 or Spectrozyme-TH in the peer-reviewed literature.

tryptase enzymology mast cell biology serine protease profiling dual-substrate utility

Temperature-Robust Catalytic Efficiency: kcat/Km Stability from 23°C to 37°C

When transitioning from ambient (23°C) to physiological (37°C) assay temperature, the catalytic efficiency (kcat/Km) of Cbz-Gly-Pro-Arg-pNA (Chromozym TH) with human α-thrombin remains unchanged, whereas S-2238 exhibits a slight decrease in kcat/Km under identical conditions [1]. Specifically, Km increases approximately 1.5-fold for Cbz-Gly-Pro-Arg-pNA versus approximately 2-fold for S-2238 when temperature is raised from 23°C to 37°C, while kcat increases for both substrates [1]. The net effect is that Cbz-Gly-Pro-Arg-pNA maintains constant catalytic efficiency (kcat/Km unchanged), conferring greater temperature insensitivity in assay workflows where precise temperature control may be challenging (e.g., multi-user core facilities, automated liquid handlers without active thermal regulation) [1]. Spectrozyme-TH showed a kcat/Km increase under the same conditions, introducing a third distinct temperature-response pattern .

temperature dependence enzyme kinetics kcat/Km stability assay robustness

Acetate Salt Formulation: Verified Solubility and Purity Specifications vs. Free Base

The acetate salt formulation (CAS 102679-70-9) of Cbz-Gly-Pro-Arg-pNA provides documented solubility and handling advantages over the free base (CAS 66648-35-9) and alternative salt forms. The Sigma-Aldrich product specification (C2276) certifies ≥98% purity by TLC, methanol solubility of 20 mg/mL yielding a clear, colorless to light yellow solution, and powder-form presentation with −20°C storage stability . Multiple vendor technical sources explicitly state that the acetate counterion improves aqueous buffer solubility compared to the free base, facilitating consistent experimental conditions [1]. In the broader peptide chemistry context, acetate salts are preferred over trifluoroacetate (TFA) salts for biological assays due to acetate's physiological compatibility and reduced interference with cell-based readouts; TFA counterions can alter cell proliferation and induce immune responses at residual levels . This formulation distinction is procurement-relevant because the free base (CAS 66648-35-9) may require additional solubilization optimization steps, while HCl salt forms (e.g., Tos-Gly-Pro-Arg-pNA·HCl, Chromozym TH) introduce different counterion-associated handling properties [2].

salt form selection peptide solubility assay reproducibility counterion optimization

Highest-Value Application Scenarios for N-Cbz-Gly-Pro-Arg p-Nitroanilide Acetate Salt Based on Quantified Differentiation Evidence


High-Throughput Thrombin Inhibitor Screening Requiring Rapid Signal Generation

In pharmaceutical HTS campaigns for direct thrombin inhibitors or antithrombin III-dependent anticoagulants, the 39% higher kcat (127 vs. 91.4 s⁻¹) of Cbz-Gly-Pro-Arg-pNA relative to S-2238 translates to proportionally faster absorbance development at 405 nm per unit enzyme [REFS-3, Evidence 1]. When coupled with the substrate's wider solubility window under physiological assay conditions (no limitation up to 50 μM at 37°C vs. ~35 μM for S-2238), this enables assay designers to operate at higher substrate concentrations for enhanced signal linearity while reducing incubation time per plate [REFS-3, Evidence 2]. The acetate salt formulation ensures consistent aqueous stock preparation across compound management systems, minimizing well-to-well variability in automated dispensing workflows [REFS-3, Evidence 5].

Mast Cell Tryptase Activity Measurement in Allergy and Inflammation Research

Cbz-Gly-Pro-Arg-pNA is the only GPR-pNA chromogenic substrate with a peer-reviewed, quantitative Km determination for human skin mast cell tryptase (Km = 0.5 mM at 30°C, pH 8.0) [REFS-4, Evidence 3]. The demonstrated independence of tryptase activity from heparin presence when substrate is maintained at 1 mM (>Km) simplifies assay design by removing the need for heparin supplementation, a known confounding variable in tryptase biochemistry [REFS-4, Evidence 3]. For laboratories studying mast cell degranulation, allergic response, or tryptase-targeted therapeutics, this compound provides a single-substrate solution that eliminates the need to validate separate chromogenic reagents for thrombin and tryptase workflows.

Prostate-Specific Antigen (PSA) Activation Protease Assays in Cancer Biomarker Research

Cbz-Gly-Pro-Arg-pNA acetate salt is specifically validated and commercially supplied (Sigma-Aldrich C2276) for use as a photometric substrate in PSA activation protease assays to determine enterokinase-PSA-trypsin (EK-PSA-TRP) activity [REFS-4, Evidence 5]. This application is uniquely documented for the Cbz-Gly-Pro-Arg-pNA acetate form and is not described for S-2238 or Spectrozyme-TH. The temperature-robust catalytic efficiency profile (kcat/Km unchanged at 37°C vs. 23°C) supports physiologically relevant PSA assay conditions without requiring temperature-compensated calibration curves [REFS-4, Evidence 4].

Coagulation Diagnostic Kit Development Requiring Multi-Site Method Transfer

For in vitro diagnostic (IVD) developers building thrombin-based coagulation assays, the combination of temperature-insensitive kcat/Km (unchanged from 23°C to 37°C) and the ≥98% TLC purity specification with documented lot-to-lot solubility consistency (20 mg/mL in methanol, clear solution) supports robust analytical method transfer across manufacturing sites and clinical laboratories [REFS-4, Evidence 4 and 5]. The 43% wider solubility ceiling versus S-2238 and Spectrozyme-TH at physiological temperature reduces the risk of substrate precipitation during automated analyzer runs, a common failure mode in coagulation diagnostic platforms [REFS-4, Evidence 2].

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